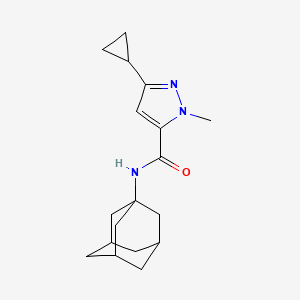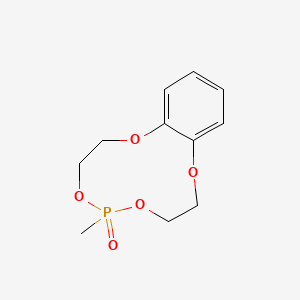
N-1-adamantyl-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-1-adamantyl-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide, also known as ACPD, is a synthetic compound that has been of great interest in the field of scientific research. It belongs to the class of pyrazole carboxamides and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-1-adamantyl-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide acts as a selective agonist for the metabotropic glutamate receptor 4 (mGluR4). This receptor is found in the brain and is involved in the regulation of neurotransmitter release. Activation of mGluR4 by this compound leads to a decrease in glutamate release, which can help to protect neurons from excitotoxicity. This compound also has anti-inflammatory effects, which may be mediated by its ability to inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release and inflammation, this compound has been shown to have other biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1-adamantyl-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity for mGluR4. This allows researchers to study the effects of mGluR4 activation without the interference of other receptors. However, this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time. In addition, this compound can be difficult to solubilize in aqueous solutions, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on N-1-adamantyl-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective mGluR4 agonists. These compounds could be used to further explore the role of mGluR4 in neurological disorders and inflammation. Another area of interest is the development of this compound-based diagnostic tools for cancer. By targeting specific receptors on cancer cells, this compound derivatives could be used to detect and monitor the progression of certain types of cancer. Finally, this compound could be used as a starting point for the development of new drugs for the treatment of neurological disorders and inflammatory diseases.
Applications De Recherche Scientifique
N-1-adamantyl-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. This compound has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. In addition, this compound has been studied for its potential use as a diagnostic tool for certain types of cancer.
Propriétés
IUPAC Name |
N-(1-adamantyl)-5-cyclopropyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-21-16(7-15(20-21)14-2-3-14)17(22)19-18-8-11-4-12(9-18)6-13(5-11)10-18/h7,11-14H,2-6,8-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNUDKOAKXQNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-6-(3-bromo-4-ethoxyphenyl)-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine](/img/structure/B4324029.png)
![ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B4324035.png)
![1-benzyl-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B4324042.png)

![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4324050.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide](/img/structure/B4324054.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide](/img/structure/B4324070.png)
![2-({4-amino-5-[(pyridin-4-ylmethyl)thio]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4324075.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4324090.png)
![N-(5-{[2-(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4324098.png)
![2-[(2-{2-isopropyl-5-methyl-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzoxazole](/img/structure/B4324102.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4324108.png)
![3-cyclopropyl-1-methyl-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4324111.png)
